

(2R,4S)-Hydroxy Itraconazole-d8 certificate of analysis

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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d8

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An in-depth analysis of **(2R,4S)-Hydroxy Itraconazole-d8** reveals its critical role as an internal standard for pharmacokinetic and bioequivalence studies of its parent drug, Itraconazole. This deuterated form of the major active metabolite of Itraconazole allows for precise quantification in biological matrices, aiding in drug development and clinical monitoring. This technical guide provides a comprehensive overview of the analytical methodologies, physicochemical properties, and relevant biological pathways associated with this compound.

(2R,4S)-Hydroxy Itraconazole-d8 is the deuterium-labeled version of (2R,4S)-Hydroxy Itraconazole, which is the primary active metabolite of the antifungal agent Itraconazole.[1][2] The parent drug, Itraconazole, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form hydroxy itraconazole.[3][4] This metabolite is also biologically active, contributing to the overall antifungal effect.[3][5] Due to the potential for deuterium substitution to affect the pharmacokinetics and metabolic profiles of drugs, deuterated compounds like this are valuable tools in pharmaceutical research.[2][6]

Physicochemical Properties

The fundamental properties of **(2R,4S)-Hydroxy Itraconazole-d8** are summarized below, providing a baseline for its use as a laboratory standard.

| Property | Value | Source |
|-------------------|-----------------|--------|
| Molecular Formula | C35H30D8Cl2N8O5 | [1][6] |
| Molecular Weight | 729.68 g/mol | [1][6] |
| Exact Mass | 728.284 g/mol | [6][7] |
| CAS Number | 1217516-26-1 | [1][6] |
| Appearance | Solid | [6] |
| Purity | ≥98% (by HPLC) | [8] |
| Solubility | 10 mM in DMSO | [1] |

Analytical Quantification and Bioanalytical Methods

The quantification of Itraconazole and its hydroxy metabolite is crucial for therapeutic drug monitoring and pharmacokinetic studies.[9] **(2R,4S)-Hydroxy Itraconazole-d8** serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar chemical behavior and distinct mass.

Quantitative LC-MS/MS Parameters

Below are typical parameters for the quantification of Hydroxy Itraconazole using its deuterated standard. The precursor to product ion transitions are essential for selective detection.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|-------------------------|---------------------|-------------------|
| Hydroxy Itraconazole | 721.2 / 716.5 | 408.3 / 402.6 |
| Hydroxy Itraconazole-d8 | 729.4 | 416.5 |

Data compiled from a validated LC-MS/MS method for quantification in human plasma.[9]

Performance of a Validated Bioanalytical Method

The following table summarizes the performance characteristics of a published LC-MS/MS assay for the simultaneous determination of Itraconazole and Hydroxy Itraconazole in human

plasma.

| Parameter | Itraconazole | Hydroxy Itraconazole |
|------------------------------------|-----------------------|-----------------------|
| Linearity Range | 0.301 - 151.655 ng/mL | 0.946 - 224.908 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.500 ng/mL | 1.00 ng/mL |
| Mean Extraction Recovery | 52.07% | 53.73% |
| Internal Standard Recovery (d8) | - | 50.16% |

This data demonstrates the method's sensitivity and robustness for clinical applications.[\[4\]](#)[\[9\]](#)

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following sections describe a typical workflow for the analysis of Hydroxy Itraconazole in a biological matrix using **(2R,4S)-Hydroxy Itraconazole-d8** as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

- To a 300 µL aliquot of a plasma sample, add 50 µL of the internal standard working solution (**(2R,4S)-Hydroxy Itraconazole-d8**).
- Add 50 µL of 50% orthophosphoric acid solution and vortex the sample for 30 seconds to ensure complete mixing.
- Load the pre-treated sample onto a hydrophilic-lipophilic balance (HLB) SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analytes from the cartridge using an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[\[9\]](#)

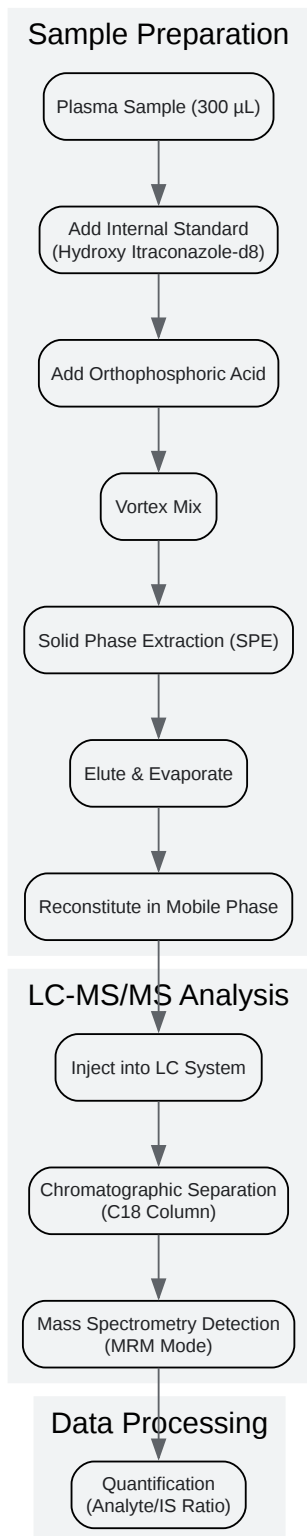
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- **Chromatographic Column:** A reverse-phase column such as a Chromolith Speed Rod RP-18e (50 x 4.6 mm) or an Agilent Zorbax SB-C18 (2.1 x 50mm, 3.5 μ m) is typically used.[\[9\]](#)
[\[10\]](#)
- **Mobile Phase:** An isocratic mobile phase consisting of 10 mM ammonium formate buffer (pH 4.0) and methanol in a 20:80 (v/v) ratio is effective.[\[9\]](#)
- **Flow Rate:** A flow rate of 0.500 mL/min is commonly employed.[\[10\]](#)
- **Injection Volume:** A small volume, typically 5-10 μ L, of the reconstituted sample is injected.
- **Mass Spectrometry Detection:** The analysis is performed on a tandem mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.[\[11\]](#)

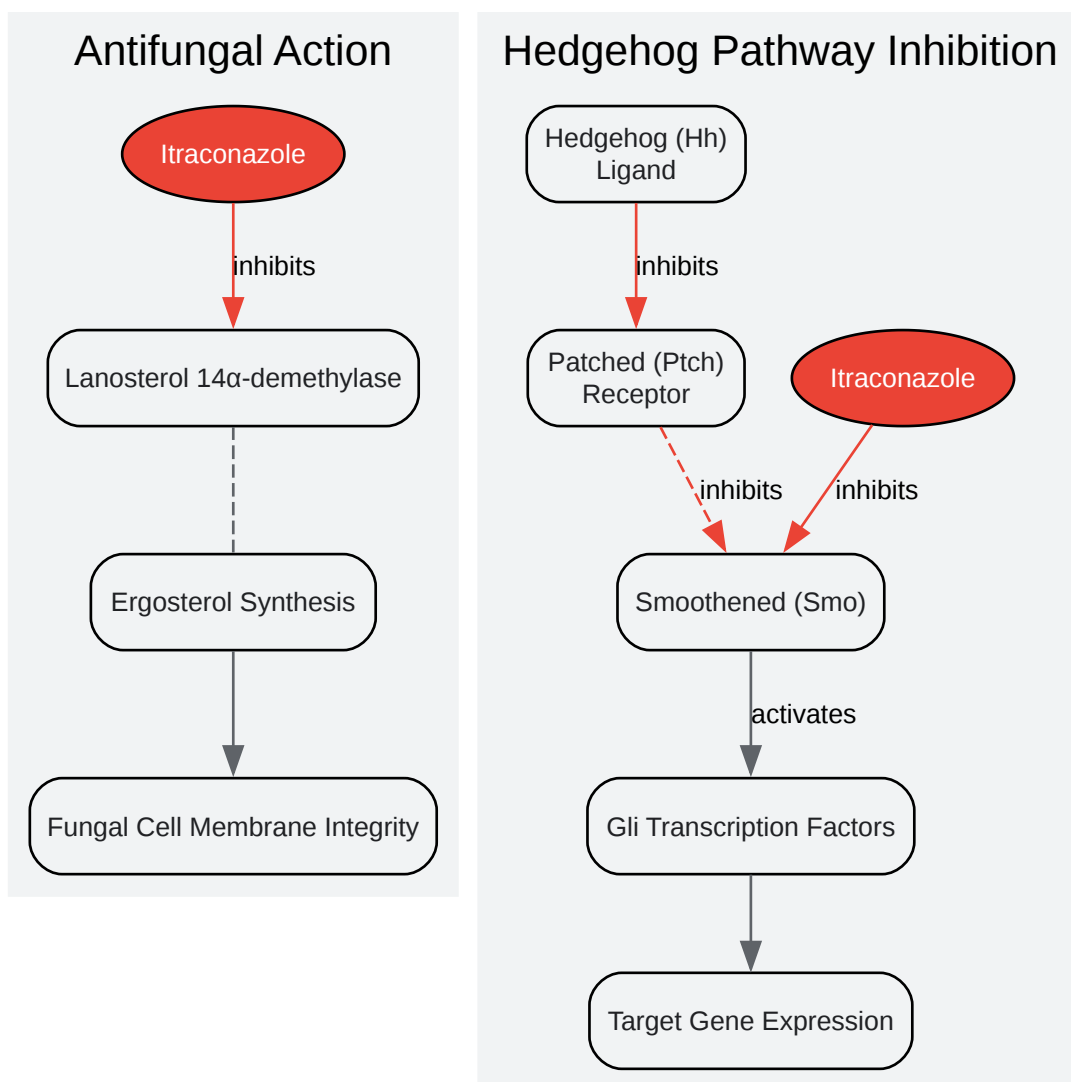
Visualization of Workflows and Pathways

Diagrams are provided to visually represent the experimental and biological processes.

Analytical Workflow for Hydroxy Itraconazole Quantification



Itraconazole Mechanism of Action



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